The compound 7-Methylindan-4-ol, while not directly studied in the provided papers, is related to a class of compounds that exhibit a range of biological activities. The papers provided discuss various indazole and indole derivatives, which are structurally related to indan compounds and share some common features in their chemical behavior and potential applications. These compounds have been the subject of extensive research due to their diverse pharmacological properties, including anticancer, enzyme inhibition, and neuroprotective effects.
The anticancer potential of these compounds is highlighted in several studies. The PARP-1 inhibitor 7-MG is considered a promising anticancer drug candidate due to its ability to prevent the removal of genotoxic DNA lesions1. Similarly, a series of 4-aryl-4H-chromenes, including those with a methyl group at the 7-position of the pyrrole ring, have been identified as potent apoptosis inducers and inhibitors of cell growth, with potential applications as novel anticancer agents3.
Compounds derived from 7-acyl-(2H)-1,4-benzoxazin-3-(4H)-one have been evaluated for their lipid-lowering actions in animal models. These compounds exhibit hypocholesterolemic and hypotriglyceridemic activities, which could be beneficial in the treatment of hyperlipidemia2.
The neuroprotective effects of 7-NI are evident in its ability to inhibit brain NOS and attenuate cocaine kindling, a process of increased sensitivity to the convulsive effects of cocaine. This suggests a role for NOS inhibitors in the treatment of drug addiction and associated neurological disorders5.
Indazole derivatives have been studied for their inhibitory effects against α-glucosidase, an enzyme target for antidiabetic drugs. These compounds have shown significant inhibition of α-glucosidase activity and possess antioxidant potential, which could be useful in the management of diabetes and oxidative stress-related conditions6.
7-Methylindan-4-ol is primarily synthesized in laboratory settings and is not typically found in nature. It is classified under organic compounds, specifically as a phenolic compound due to the presence of the hydroxyl group. The compound is listed with the CAS number 16400-13-8 and has been documented in various chemical databases including PubChem and Sigma-Aldrich, which provide information on its properties and applications in scientific research .
The synthesis of 7-Methylindan-4-ol can be achieved through several methods, with one notable route involving the condensation of crotyl chloride with sodium hydride in dimethylformamide. This reaction yields 1-(7-methylindan-4-yloxy)-trans-2-butene, which is subsequently epoxidized using hydrogen peroxide in a mixture of acetonitrile and methanol. The resulting epoxide is then treated with isopropylamine in refluxing water to obtain the final product.
The molecular structure of 7-Methylindan-4-ol can be described as follows:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure of 7-Methylindan-4-ol:
7-Methylindan-4-ol participates in various chemical reactions due to its functional groups:
The mechanism of action for 7-Methylindan-4-ol largely revolves around its role as an intermediate in synthetic chemistry. It may participate in various biochemical pathways depending on the specific reactions it undergoes:
The compound acts primarily as a synthetic intermediate rather than exhibiting direct biological activity.
Factors such as temperature, pH, and the presence of catalysts can significantly affect its reactivity and stability during chemical processes.
7-Methylindan-4-ol has several significant applications across various scientific domains:
7-Methylindan-4-ol (CAS Registry Number: 16400-13-8) is an organic compound classified as a substituted indan derivative. Its molecular formula is C₁₀H₁₂O, corresponding to a molecular weight of 148.20 g/mol [2] [5]. The core structure consists of a fused bicyclic system featuring a benzene ring condensed with a five-membered aliphatic ring, where a methyl group (–CH₃) substitutes the benzene moiety at position 7 and a hydroxyl group (–OH) attaches at position 4 [5].
The systematic IUPAC name for this compound is 2,3-dihydro-7-methyl-1H-inden-4-ol. Alternative nomenclature includes 4-hydroxy-7-methylindan and 7-methyl-4-indanol, reflecting regional naming conventions [5]. It is an achiral molecule with no defined stereocenters or optical activity, simplifying its synthesis and analysis [5]. Key identifiers are consolidated in Table 1.
Table 1: Chemical Identifiers of 7-Methylindan-4-ol
Property | Value |
---|---|
CAS Registry Number | 16400-13-8 |
Molecular Formula | C₁₀H₁₂O |
Molecular Weight | 148.20 g/mol |
IUPAC Name | 2,3-Dihydro-7-methyl-1H-inden-4-ol |
SMILES | CC1=C2CCCC2=C(O)C=C1 |
InChI Key | XHMLXYGITDAGDN-UHFFFAOYSA-N |
The structural uniqueness arises from the juxtaposition of aromatic and aliphatic regions, enabling distinct reactivity patterns. The hydroxyl group lends mild polarity, while the methyl group enhances lipophilicity—properties critical to its industrial applications [5].
7-Methylindan-4-ol was first cataloged in the Chemical Abstracts Service (CAS) registry on July 1, 1972, under the designation 16400-13-8 [5]. Its discovery aligns with mid-20th-century advancements in indan chemistry, where researchers systematically modified indan scaffolds to explore structure-activity relationships. Indan derivatives gained prominence due to their prevalence in bioactive molecules and materials, though 7-Methylindan-4-ol itself was initially characterized as a synthetic intermediate rather than a target molecule [2].
The compound’s significance expanded in the 1980s–1990s when it emerged as a precursor to beta-adrenergic receptor antagonists. Notably, it served as the core structural unit in erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol (designated ICI 118,551), a selective beta₂-adrenoceptor blocker used in pharmacological research [6] [7]. This application underscored its utility in constructing complex therapeutics and catalyzed broader interest in its synthetic accessibility.
As a specialized building block, 7-Methylindan-4-ol bridges synthetic organic chemistry and industrial applications. Its bifunctional nature (hydroxyl and aromatic methyl groups) supports diverse chemical transformations:
Table 2: Industrial and Research Applications
Application Sector | Use Case |
---|---|
Pharmaceutical Synthesis | Key intermediate for beta-adrenergic receptor antagonists (e.g., ICI 118,551) [6] [7]. |
Chemical Research | Probe for studying substituent effects on indan reactivity and photophysics. |
Specialty Materials | Potential precursor for liquid crystals or polymers due to rigid bicyclic core. |
Industrially, 7-Methylindan-4-ol is classified as a high-value fine chemical. Suppliers like Santa Cruz Biotechnology offer it at $152.00 per 2.5 g, reflecting constrained production scales and specialized demand [2]. Current research explores its utility in materials science, leveraging its fused-ring system to enhance thermal stability in polymers or organic semiconductors. The compound’s role in chiral synthons remains limited due to its achirality, though this simplicity benefits scalable synthesis [5]. Future directions may exploit its photophysical properties for organic light-emitting diodes (OLEDs), where methyl-substituted indans show tunable emission profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7